Benzyl 5-Bromoamyl Ether
Description
Stereochemical Outcomes in SN2 Pathways at Benzylic Centers
The benzylic carbon adjacent to the ether oxygen in benzyl 5-bromoamyl ether exhibits unique reactivity in SN2 reactions. While the bromine atom resides on the terminal carbon of the pentyl chain (a primary carbon), the benzyl group’s conjugation with the ether oxygen indirectly influences the reaction environment. SN2 mechanisms at primary carbons typically proceed with inversion of configuration due to the backside attack of the nucleophile. For example, when a nucleophile (e.g., cyanide) attacks the brominated carbon, the transition state adopts a trigonal bipyramidal geometry, with the nucleophile and leaving group (Br⁻) occupying axial positions.
Notably, the benzyl group’s aromatic system stabilizes the transition state through resonance effects . The ether oxygen’s lone pairs delocalize into the benzene ring, reducing electron density at the reaction center and enhancing electrophilicity at the brominated carbon. This stabilization lowers the activation energy, accelerating the SN2 process despite the primary carbon’s inherent steric accessibility.
Properties
IUPAC Name |
5-bromopentoxymethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO/c13-9-5-2-6-10-14-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUZJKJSYSSVLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80557562 | |
| Record name | {[(5-Bromopentyl)oxy]methyl}benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80557562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1014-93-3 | |
| Record name | {[(5-Bromopentyl)oxy]methyl}benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80557562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl 5-Bromoamyl Ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Williamson Ether Synthesis
Williamson ether synthesis remains the most widely adopted approach for preparing unsymmetrical ethers like this compound. The reaction involves the deprotonation of 5-bromoamyl alcohol using a strong base (e.g., NaH or KOH) to generate the corresponding alkoxide, which subsequently reacts with benzyl bromide via an SN2 mechanism.
Reaction equation :
Key parameters include:
-
Solvent : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance nucleophilicity and prevent side reactions.
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Temperature : Reactions typically proceed at 60–80°C to balance reaction rate and byproduct formation.
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Base selection : Anhydrous potassium carbonate (K₂CO₃) is preferred for its mild basicity and moisture-scavenging properties.
In industrial settings, phase-transfer catalysts (e.g., tetrabutylammonium bromide) are employed to facilitate interfacial reactions between aqueous and organic phases, improving yield and scalability.
Optimized Synthetic Protocols
Protocol A: Alkoxide-Mediated Coupling
Steps :
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Alkoxide formation : 5-Bromoamyl alcohol (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen. Sodium hydride (1.2 equiv) is added at 0°C, stirring for 30 minutes to generate the alkoxide.
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Benzylation : Benzyl bromide (1.1 equiv) is added dropwise, and the mixture is refluxed at 65°C for 12 hours.
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Workup : The reaction is quenched with ice water, extracted with ethyl acetate, and purified via vacuum distillation (yield: 78–82%).
Advantages :
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High regioselectivity due to the SN2 mechanism.
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Minimal side products like elimination byproducts.
Challenges :
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Moisture sensitivity necessitates strict anhydrous conditions.
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Benzyl bromide’s lachrymatory nature requires careful handling.
Protocol B: Acid-Catalyzed Etherification
For substrates sensitive to strong bases, Brønsted acid catalysis offers an alternative. Using p-toluenesulfonic acid (p-TsOH) in toluene, 5-bromoamyl alcohol and benzyl alcohol undergo dehydration at 110°C.
Reaction equation :
Yield : 65–70% after column chromatography.
Limitations :
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Lower efficiency compared to Williamson synthesis.
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Competing side reactions (e.g., polymerization of benzyl alcohol).
Industrial-Scale Production Considerations
Purification and Characterization
Post-synthesis purification involves:
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Distillation : Fractional distillation under reduced pressure (boiling point: 303.8°C at 760 mmHg).
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Chromatography : Silica gel chromatography with hexane/ethyl acetate (9:1) for laboratory-scale isolation.
Characterization data :
| Property | Value |
|---|---|
| Molecular Weight | 257.167 g/mol |
| Density | 1.24 g/cm³ |
| Boiling Point | 303.8°C |
| Flash Point | 135.3°C |
| LogP (Partition Coeff.) | 3.77 |
Emerging Methodologies and Innovations
Chemical Reactions Analysis
Deprotection of the Benzyl Ether Group
The benzyl group can be selectively cleaved under various conditions, preserving the bromine functionality:
Oxidation Reactions
The benzylic position is susceptible to oxidation, while the bromide remains intact under controlled conditions:
Nucleophilic Substitution at the Bromide
The terminal bromine undergoes Sₙ2 reactions with diverse nucleophiles:
| Nucleophile | Product | Conditions | Yield | Reference |
|---|---|---|---|---|
| NaOH (aqueous) | 5-Hydroxyamyl benzyl ether | THF, 60°C | ~90% | |
| NaCN | 5-Cyanoamyl benzyl ether | DMF, 80°C | ~85% | |
| NaN₃ | 5-Azidoamyl benzyl ether | DMSO, RT | ~78% |
Radical-Mediated Transformations
The bromine atom participates in radical chain reactions:
Stability Under Acidic/Basic Conditions
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Acidic conditions (HCl, H₂SO₄) : Benzyl ether cleavage occurs, yielding 5-bromoamyl alcohol and benzyl derivatives.
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Basic conditions (NaOH, K₂CO₃) : The bromide undergoes hydrolysis to 5-hydroxyamyl benzyl ether, while the benzyl group remains intact.
Key Insights
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Chemoselectivity : The benzyl group’s lability allows selective deprotection without affecting the C-Br bond.
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Functional group tolerance : Oxidants like mIBX and DDQ modify the benzyl ether without oxidizing the bromide.
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Synthetic utility : The bromide serves as a handle for further functionalization via Sₙ2 or radical pathways.
Scientific Research Applications
Synthetic Organic Chemistry
Benzyl 5-Bromoamyl Ether serves as a crucial intermediate in the synthesis of complex organic molecules. Its structure allows for various chemical transformations, making it valuable in the development of new compounds.
- Cysteine-Alkylating Agent : One of the primary applications of this compound is its role as a cysteine-alkylating agent. By covalently modifying cysteine residues in proteins, researchers can investigate protein interactions, functions, and abundance using techniques like mass spectrometry . This property is particularly useful in proteomics and drug discovery.
- Synthesis of Derivatives : The compound can be used to synthesize a range of derivatives that may exhibit different biological activities. For example, it can be transformed into various benzyl ether derivatives that are utilized in medicinal chemistry .
Pharmaceutical Development
In pharmaceutical research, this compound is being explored for its potential therapeutic applications:
- Anticancer Research : Studies have indicated that derivatives of this compound can act as anticancer agents. For instance, compounds based on the 1-benzyl-5-bromoindolin-2-one scaffold have shown promising activity against cancer cells, demonstrating the potential for developing new anticancer drugs .
- Drug Design : The compound's ability to modify protein structures makes it a candidate for designing drugs targeting specific proteins involved in diseases. Its reactivity with cysteine residues allows for targeted modifications that can lead to improved drug efficacy and specificity .
Chemical Properties and Reactions
This compound exhibits moderate solubility in organic solvents, which is advantageous for various chemical reactions:
- Reactivity : The presence of the bromine atom enhances its electrophilic character, allowing it to participate in nucleophilic substitution reactions and other transformations typical of alkyl halides. This reactivity can be harnessed in synthetic pathways to create more complex structures .
- Protecting Group Applications : As a benzyl ether, it can serve as a protecting group for alcohols during multi-step syntheses. The benzyl group can be selectively removed under mild conditions, facilitating further functionalization of the molecule .
Mechanism of Action
The mechanism of action of Benzyl 5-Bromoamyl Ether involves its reactivity as an ether and a bromide. The bromine atom can be substituted by various nucleophiles, leading to the formation of new compounds. The ether group can undergo oxidation to form carbonyl compounds, which can further participate in various chemical reactions . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Reactivity and Stability
- Benzyl bromomethyl ether exhibits high alkylation efficiency due to the bromide leaving group, achieving 97% yield in optimized syntheses .
- Benzyl chloromethyl ether is less reactive than brominated analogs but is widely used for methoxymethyl (MOM) protection . However, it decomposes under heat, releasing toxic gases like HCl and CO .
- Benzyl 2-bromoethyl ether shows moderate stability but requires inert storage (2–8°C) to prevent degradation .
- Benzyl glycidyl ether demonstrates thermal stability up to 573 K in solvolysis studies, making it suitable for high-temperature applications .
Alkylation Efficiency
- Benzyl bromomethyl ether outperforms chlorinated analogs in alkylation reactions due to Br’s superior leaving-group ability. For example, it achieves near-quantitative yields in hydroxymethyl group transfers .
- Benzyl chloromethyl ether is preferred for MOM protection in drug synthesis but requires stringent safety protocols due to its carcinogenicity .
Industrial and Pharmaceutical Use
- Benzyl glycidyl ether enhances epoxy resin performance by increasing heat distortion temperatures (e.g., from 70°C to 120°C in polymer composites) .
- Benzyl chloromethyl ether is critical in synthesizing ion-exchange polymers and pesticides, though its industrial use is declining due to safety regulations .
Data Tables
Table 1: Physical Properties of Benzyl Ether Derivatives
Table 2: Hazard Classification
Biological Activity
Benzyl 5-Bromoamyl Ether (C12H17BrO) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its anticancer properties, mechanisms of action, and relevant case studies.
This compound is characterized by the following chemical properties:
- Molecular Formula : C12H17BrO
- Molecular Weight : 260.17 g/mol
- CAS Number : 1014-93-3
Anticancer Activity
Recent studies have explored the anticancer potential of derivatives related to this compound. One significant study assessed the anticancer activity of various indolin-2-one derivatives, including those based on the this compound scaffold, against breast (MCF-7) and lung (A-549) cancer cell lines.
In Vitro Studies
The in vitro anti-proliferative activity was measured using median growth inhibitory concentration (IC50) values. The findings are summarized in Table 1 below:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 7c | MCF-7 | 7.17 ± 0.94 |
| 7d | MCF-7 | 2.93 ± 0.47 |
| 12c | A-549 | 27.65 ± 2.39 |
| 12d | A-549 | 13.92 ± 1.21 |
| Reference (Doxorubicin) | MCF-7 | Not specified |
The compounds derived from this compound demonstrated promising anticancer activity, particularly in inhibiting the proliferation of MCF-7 cells, with IC50 values indicating effective cytotoxicity.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, some studies suggest that these compounds may act through the following pathways:
- VEGFR-2 Inhibition : Certain derivatives have shown significant inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis.
- Apoptotic Pathways : The impact on apoptotic markers such as caspase-3, caspase-9, Bax, and Bcl-2 indicates that these compounds may induce apoptosis in cancer cells.
- Cell Cycle Arrest : Research has indicated that these compounds can affect different phases of the cell cycle, potentially leading to growth inhibition in cancer cells.
Case Studies and Research Findings
Several case studies have highlighted the efficacy of this compound derivatives in preclinical models:
- Study on Indolin Derivatives : A study published in April 2023 reported on novel indolin derivatives based on this compound, demonstrating significant anticancer properties against both MCF-7 and A-549 cell lines .
- Toxicity Assessment : Another aspect of research focused on evaluating the cytotoxic effects on non-tumorigenic cells (MCF-10A), revealing that while the derivatives were effective against cancer cells, they exhibited modest cytotoxicity towards normal cells with IC50 values of approximately 90 µM .
- Molecular Docking Studies : Molecular docking simulations have been employed to understand the binding interactions between these compounds and their targets, providing insights into their potential as therapeutic agents .
Q & A
Q. How can Benzyl 5-Bromoamyl Ether be synthesized in a laboratory setting?
this compound is typically synthesized via Williamson ether synthesis , a two-step process involving (1) deprotonation of benzyl alcohol to form a benzyloxide ion and (2) nucleophilic substitution with 5-bromoamyl bromide. Key considerations include:
- Using anhydrous conditions to prevent hydrolysis of the alkyl bromide.
- Optimizing reaction temperature (typically 60–80°C) and solvent polarity (e.g., THF or DMF) to enhance nucleophilicity .
- Purification via column chromatography to isolate the product from unreacted starting materials or byproducts like dibenzyl ether .
Q. What analytical techniques are suitable for characterizing this compound?
- NMR Spectroscopy : H and C NMR can confirm the ether linkage and bromoalkyl chain structure. The benzyl protons appear as a singlet (~δ 4.5 ppm), while the bromoamyl chain shows distinct splitting patterns .
- GC-MS : Useful for assessing purity and identifying volatile byproducts (e.g., benzyl chloride) .
- Elemental Analysis : Validates molecular composition (C, H, Br, O) .
Q. What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE) : Impervious gloves (nitrile or neoprene), safety goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation of vapors, as the compound may cause respiratory irritation .
- Storage : Store in inert atmospheres (argon/nitrogen) at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How does the bromoalkyl chain length influence the reactivity of this compound in nucleophilic substitutions?
The 5-carbon bromoalkyl chain balances steric hindrance and leaving-group stability:
- Longer chains (e.g., 6-bromohexyl) reduce reaction rates due to increased steric bulk, while shorter chains (e.g., 4-bromobutyl) may favor elimination over substitution .
- Computational studies (e.g., DFT) can model transition states to predict regioselectivity in reactions with nucleophiles like amines or thiols .
Q. What mechanistic pathways dominate in the degradation of this compound under acidic or basic conditions?
- Acidic Conditions : Protonation of the ether oxygen leads to cleavage, forming benzyl alcohol and 5-bromoamyl alcohol. Competing elimination may generate alkenes if β-hydrogens are present .
- Basic Conditions : Hydroxide ions promote SN2 displacement of bromide, yielding benzyl alcohol and 1,5-pentanediol. Side reactions (e.g., polymerization) are mitigated by controlling base concentration .
Q. How can byproduct formation be minimized during large-scale synthesis?
- Kinetic Control : Slow addition of 5-bromoamyl bromide to the benzyloxide ion reduces localized overheating, which drives side reactions like dibenzyl ether formation .
- Catalytic Additives : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction efficiency in biphasic systems .
Data Contradictions and Resolution
Q. Discrepancies in reported toxicity profiles: How should researchers interpret conflicting data?
- Some safety data sheets classify the compound as a Category 3 acute toxin (harmful if inhaled/swallowed), while others note insufficient ecotoxicological data .
- Recommendation : Assume worst-case hazards (e.g., reproductive toxicity in ) and adhere to ALARA (As Low As Reasonably Achievable) exposure principles .
Methodological Tables
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Byproducts | Reference |
|---|---|---|---|---|
| Williamson Synthesis | 75–85 | ≥95 | Dibenzyl ether | |
| Phase-Transfer Catalysis | 90 | ≥98 | 5-Bromoamyl alcohol |
Q. Table 2: Spectroscopic Signatures
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| H NMR | δ 3.4–3.6 ppm (CHBr), δ 4.5 ppm (OCHPh) | |
| IR Spectroscopy | 1120 cm (C-O-C stretch) |
Environmental and Waste Management
Q. How should waste containing this compound be disposed of?
- Neutralization : Treat with aqueous NaOH to hydrolyze the bromide, followed by adsorption onto activated carbon .
- Regulatory Compliance : Follow EPA guidelines for halogenated waste (RCRA D-code D004) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
